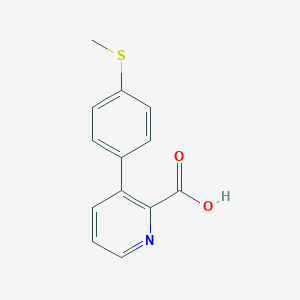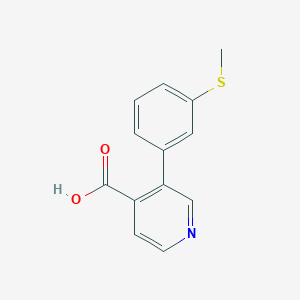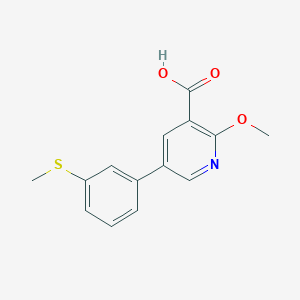
3-(4-Methylthiophenyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methylthiophenyl)picolinic acid: is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a picolinic acid moiety substituted with a 4-methylthiophenyl group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylthiophenyl)picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 4-methylthiophenol as the primary starting materials.
Coupling Reaction: The 4-methylthiophenyl group is introduced to the picolinic acid through a coupling reaction, often facilitated by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the use of a boronic acid derivative of 4-methylthiophenol and a halogenated picolinic acid derivative.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Methylthiophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiophenyl group to a thiol or a thioether.
Substitution: The picolinic acid moiety can undergo electrophilic substitution reactions, such as nitration or halogenation, at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. Reactions are typically carried out in an organic solvent at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophilic substitution reactions may involve reagents like nitric acid for nitration or bromine for bromination, usually in the presence of a catalyst or under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Nitro or halogenated derivatives of the picolinic acid moiety.
Wissenschaftliche Forschungsanwendungen
3-(4-Methylthiophenyl)picolinic acid has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions
Biology: The compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or a modulator of biological pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers or coatings, with specific functionalities.
Wirkmechanismus
The mechanism of action of 3-(4-Methylthiophenyl)picolinic acid depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate interaction. This can disrupt metabolic pathways and inhibit the growth of microorganisms or cancer cells.
Metal Complexation: As a ligand, it forms stable complexes with metal ions, which can alter the reactivity and properties of the metal center
Biological Pathways: The compound may interact with cellular receptors or proteins, modulating signaling pathways and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Picolinic Acid: The parent compound, picolinic acid, is a simple derivative of pyridine with a carboxylic acid group. It is used as a chelating agent and has various biological roles.
4-Methylthiophenol: This compound is a thiophenol derivative with a methyl group at the fourth position. It is used in organic synthesis and as a building block for more complex molecules.
Nicotinic Acid: An isomer of picolinic acid, nicotinic acid has the carboxyl group at the third position. It is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD) and has important biological functions.
Uniqueness
3-(4-Methylthiophenyl)picolinic acid is unique due to the combination of the picolinic acid moiety and the 4-methylthiophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to form stable metal complexes and potential bioactivity sets it apart from other similar compounds.
Eigenschaften
IUPAC Name |
3-(4-methylsulfanylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-10-6-4-9(5-7-10)11-3-2-8-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDLTTOFANUJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














